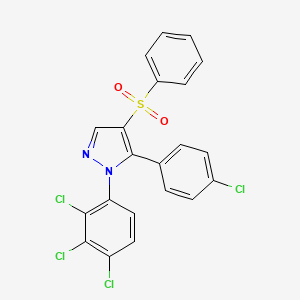
(4-Ethoxypyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of (4-Ethoxypyridin-2-yl)methanamine is C8H12N2O . It has a molecular weight of 152.194 . The structure includes a pyridine ring with an ethoxy group at the 4-position and a methanamine group attached to the 2-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3 and a boiling point of 258.9±25.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Application in Alkaloid Synthesis
(4-Ethoxypyridin-2-yl)methanamine derivatives have been explored in the synthesis of complex alkaloids. For example, methoxypyridines serve as masked pyridones in the synthesis of the Lycopodium alkaloid lycoposerramine R. This synthesis involves key steps like the Eschenmoser Claisen rearrangement to forge a key quaternary carbon center, demonstrating the utility of pyridine derivatives in complex organic synthesis (Vishnumaya Bisai & R. Sarpong, 2010).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for antimicrobial activities. A series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, highlighting their potential as antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari & N Suchetha Shetty, 2010).
Electrophysiological Applications
Novel derivatives of this compound, such as 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, have been identified as biased agonists with differential signaling profiles. These compounds exhibit distinct in vivo profiles, including antidepressant-like effects and the potential for reduced side effects, indicating their significance in neuroscience research (J. Sniecikowska et al., 2020).
Ligand Exchange and Coordination Chemistry
In coordination chemistry, complexes involving this compound derivatives undergo ligand substitution reactions, revealing their reactivity and potential applications in the synthesis of novel organometallic compounds. Such studies contribute to our understanding of ligand exchange mechanisms and the development of new catalytic systems (K. Klausmeyer et al., 2003).
Materials Science and Liquid Crystals
In materials science, derivatives of this compound are used to synthesize luminescent liquid crystals with potential mesogenic properties. These compounds exhibit phases like nematic and orthorhombic columnar phases, depending on the alkoxy chain length, highlighting their applications in advanced materials design (T. N. Ahipa et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as methenamine, are known to have antibacterial properties .
Biochemical Pathways
the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (MEP) pathway and the mevalonic acid (MVA) pathway .
Result of Action
A study on similar compounds, such as n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and salinity can significantly impact the growth, metabolisms, and dechlorination activities of organic compounds .
properties
IUPAC Name |
(4-ethoxypyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZHJNYBFICGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2745563.png)


![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)


![N-(2-chloro-5-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2745572.png)
![1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2745573.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole](/img/structure/B2745575.png)
